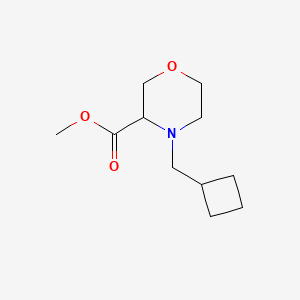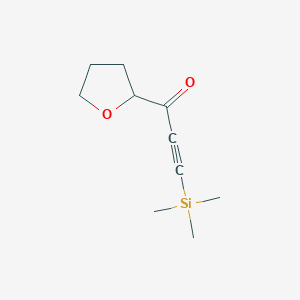
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one
Vue d'ensemble
Description
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one is an organic compound that features a unique combination of functional groups, including an oxolane ring, a trimethylsilyl group, and a propynone moiety
Méthodes De Préparation
The synthesis of 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, often using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Formation of the Propynone Moiety: The propynone moiety can be introduced through alkyne addition reactions, often involving acetylene derivatives and suitable catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one exerts its effects involves interactions with molecular targets and pathways. The oxolane ring and trimethylsilyl group contribute to the compound’s reactivity and stability, while the propynone moiety allows for various chemical transformations. These interactions enable the compound to participate in a range of chemical and biological processes.
Comparaison Avec Des Composés Similaires
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(Oxolan-2-yl)prop-2-yn-1-one: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
3-(Trimethylsilyl)prop-2-yn-1-one: Lacks the oxolane ring, leading to variations in chemical behavior and uses.
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-ol:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and enable a wide range of applications in various fields.
Propriétés
IUPAC Name |
1-(oxolan-2-yl)-3-trimethylsilylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-13(2,3)8-6-9(11)10-5-4-7-12-10/h10H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKJLVYVPHNBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)
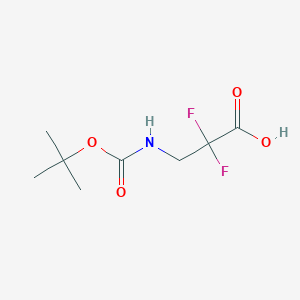

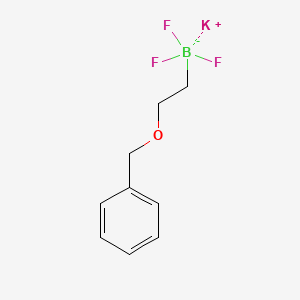

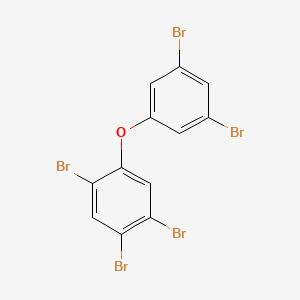
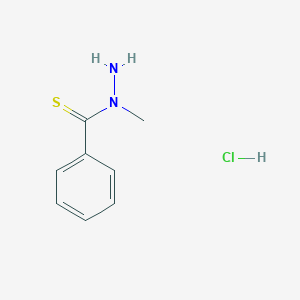
![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)


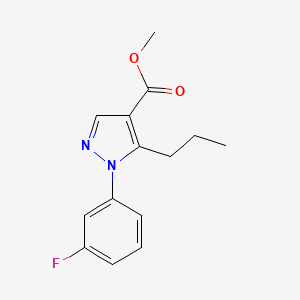
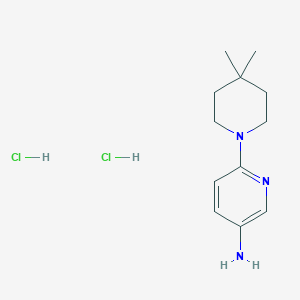
![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)
